5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including nematocidal properties. The oxadiazole derivatives are known for their diverse applications in pharmaceuticals and agrochemicals, often exhibiting significant biological activity against various pathogens and pests.
The compound can be classified under the category of 1,2,4-oxadiazoles, a subclass of heterocycles that have been extensively studied for their pharmacological properties. Sources of information regarding this compound include various scientific articles focused on the synthesis and biological evaluation of oxadiazole derivatives . These compounds are synthesized through various chemical methods and are investigated for their efficacy in drug discovery.
The synthesis of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves several key steps:
The synthesis can be optimized using microwave-assisted techniques to enhance yields and reduce reaction times. For example, using microwave irradiation can significantly decrease the time required for cyclization reactions while maintaining high yields .
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole features a chloromethyl group attached to the oxadiazole ring at one position and a fluorophenyl group at another. The molecular formula can be represented as .
The compound can participate in various chemical reactions typical of oxadiazoles, including:
For example, when reacted with an amine under basic conditions, the chloromethyl group can be replaced by an amine moiety, leading to the formation of new derivatives with potentially enhanced biological activity .
The mechanism of action for 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole primarily involves its interaction with biological targets such as enzymes or receptors within nematodes. It has been shown to exhibit nematocidal activity against species like Bursaphelenchus xylophilus, likely through disruption of metabolic processes essential for nematode survival .
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole has several significant applications:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored until the mid-20th century when its photochemical rearrangement properties sparked medicinal chemistry interest. The 1960s marked a watershed with the approval of Oxolamine as the first 1,2,4-oxadiazole-based cough suppressant, validating the scaffold’s pharmaceutical potential [1] [8]. Subsequent decades witnessed strategic exploitation of this heterocycle’s bioisosteric properties, particularly as a metabolically stable replacement for ester and amide functionalities. By the early 2000s, drugs like Ataluren (for Duchenne muscular dystrophy) and Pleconaril (antiviral) emerged, demonstrating the scaffold’s therapeutic versatility [1] . The period 2010–2025 saw intensified research, evidenced by a >100% increase in publications, driven by discoveries of natural 1,2,4-oxadiazoles like Phidianidine A/B (cytotoxic marine alkaloids) and Quisqualic acid (plant-derived neuroactive agent) [1] [8].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Compound/Drug | Therapeutic Application | Significance |
---|---|---|---|
1960 | Oxolamine | Cough suppression | First commercial drug containing 1,2,4-oxadiazole |
1980s | Prenoxdiazine | Antitussive | Demonstrated scaffold safety in long-term use |
2000s | Ataluren | Genetic disorder therapy | Addressed nonsense mutation diseases (Duchenne MD) |
2011 | Phidianidine A (natural) | Cytotoxic agent | Validated natural occurrence of 1,2,4-oxadiazole |
2020s | Tioxazafen | Agricultural nematicide | Expanded utility into agrochemical domain |
Halogen atoms—particularly fluorine and chlorine—are strategically incorporated into 1,2,4-oxadiazoles to fine-tune their bioactivity profiles. Fluorine’s high electronegativity (3.98 Pauling scale) enhances compound lipophilicity (log P), improving membrane permeability and oral bioavailability. Concurrently, chlorine’s larger atomic radius contributes to steric effects that optimize target binding affinity [6] [10]. This halogen synergy is exemplified in nematicides like Fluopyram (trifluoromethyl pyridine moiety) and antibacterial agents containing 2,4-dichloro-5-fluorophenyl groups, where halogenation boosts potency 3–5-fold versus non-halogenated analogs [6] [2].
Table 2: Impact of Halogen Substitution on 1,2,4-Oxadiazole Bioactivity
Halogen Pattern | Biological Activity | Mechanistic Contribution | Reference Compound |
---|---|---|---|
5-(Trifluoromethyl) | Nematicidal, Antifungal | Enhanced metabolic stability & target residence time | Fluopyram |
3-(4-Fluorophenyl) | Acetylcholinesterase inhibition | Improved π–π stacking with aromatic enzyme pockets | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
2,4-Dichloro-5-fluorophenyl | Antibacterial | Disrupted cell membrane integrity via dipole modulation | Antimicrobial oxadiazoles |
5-(Chloromethyl) | Nematicidal | Electrophilic site for covalent protein binding | Tioxazafen derivatives |
Halogenation also confers resistance to oxidative degradation by cytochrome P450 enzymes. For instance, fluorinated 1,2,4-oxadiazoles exhibit >50% longer plasma half-lives than hydrogenated counterparts, reducing dosing frequency [10]. This physicochemical optimization underpins their dominance in modern agrochemicals (e.g., Fluazaindolizine, Cyclobutrifluram) and pharmaceuticals targeting multidrug-resistant pathogens [5] [6].
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole represents a structurally optimized hybrid scaffold leveraging dual halogen effects. The 3-fluorophenyl group provides electronic modulation for receptor binding, while the 5-chloromethyl moiety acts as a versatile synthetic handle for derivatization or a potential electrophilic warhead in covalent inhibitors [3] [7]. Its synthesis typically follows a three-step sequence:
Characterized by melting point 106–107°C and solubility in acetonitrile/ethanol, its crystalline solid form ensures formulation stability [3] [7]. Bioactivity assessments reveal exceptional nematicidal potency (LC₅₀ = 2.4 μg/mL against Bursaphelenchus xylophilus), surpassing commercial standards Avermectin (LC₅₀ = 335.5 μg/mL) and Tioxazafen (LC₅₀ >300 μg/mL) [5]. Transcriptomic analyses indicate this activity stems from acetylcholine receptor disruption, triggering paralysis in plant-parasitic nematodes [5].
Table 3: Physicochemical & Biological Profile of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Property | Value/Characteristic | Analytical Method |
---|---|---|
Molecular Formula | C₉H₅ClFN₂O | High-resolution mass spectrometry |
Melting Point | 106.5–107.1°C | Capillary method |
¹H NMR (CDCl₃) | δ 7.47 (d, J=7.6 Hz, aromatic H) | 400 MHz NMR |
Aqueous Solubility | <0.1 mg/mL (25°C) | Shake-flask method |
B. xylophilus LC₅₀ (48h) | 2.4 μg/mL | Microdilution assay |
Xanthomonas oryzae EC₅₀ | 19.44–36.25 μg/mL | Disc diffusion method |
Beyond agriculture, derivatives show antibacterial efficacy against Xanthomonas oryzae (EC₅₀ = 19.44–36.25 μg/mL), outperforming Bismerthiazol (EC₅₀ = 77.46 μg/mL) in rice disease management [5]. The compound’s chloromethyl group enables facile generation of thioether libraries via nucleophilic substitution, accelerating structure-activity relationship (SAR) exploration [3] [5]. This synthetic adaptability positions it as a privileged template for next-generation heterocyclic therapeutics targeting neurological disorders and resistant infections [5] [10].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4